Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including dichlorophenyl, formamido, hexafluoropropan-2-yl, and thiophene carboxylate, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, followed by further functionalization to introduce the hexafluoropropan-2-yl and thiophene carboxylate groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized using continuous flow microreactor systems. These systems offer improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors . The use of continuous flow microreactors also enhances liquid-liquid mass transfer efficiency and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate in the synthesis of the target compound.
Methyl (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(phenylamino)prop-2-enoate: Another compound with a similar dichlorophenyl and formamido structure.
Uniqueness
Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its hexafluoropropan-2-yl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16Cl2F6N2O3S |
---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
methyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2F6N2O3S/c1-4-10-8(2)33-15(13(10)16(31)32-3)29-17(18(22,23)24,19(25,26)27)28-14(30)11-6-5-9(20)7-12(11)21/h5-7,29H,4H2,1-3H3,(H,28,30) |
InChI Key |
INWICFGMPIAYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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